molecular formula C29H31N5O3S B10876041 2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10876041
M. Wt: 529.7 g/mol
InChI Key: GDODCCPBPFSXIK-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-1-[(3-methylphenyl)methyl]-5-(3-morpholin-4-ylpropyl)pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C29H31N5O3S/c1-20-7-5-8-22(17-20)19-33-24-18-26(35)32(12-6-11-31-13-15-37-16-14-31)21(2)27(24)28(36)34(33)29-30-23-9-3-4-10-25(23)38-29/h3-5,7-10,17-18H,6,11-16,19H2,1-2H3

InChI Key

GDODCCPBPFSXIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC(=O)N(C(=C3C(=O)N2C4=NC5=CC=CC=C5S4)C)CCCN6CCOCC6

Origin of Product

United States

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